

# Spectroscopic analysis of compounds synthesized from 2-Fluorophenethyl bromide

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## Compound of Interest

Compound Name: 2-Fluorophenethyl bromide

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## Spectroscopic Comparison of Compounds Derived from 2-Fluorophenethyl Bromide

A detailed analysis of the spectroscopic characteristics of 2-Fluorophenethylamine and N-(2-fluorophenethyl)acetamide, synthesized from **2-Fluorophenethyl bromide**, is presented for researchers and professionals in drug development. This guide provides a comparative overview of their nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, supported by detailed experimental protocols.

The synthesis of novel compounds is a cornerstone of pharmaceutical research. A thorough characterization of these molecules is critical to confirm their identity, purity, and structure. Spectroscopic techniques are indispensable tools in this process. This guide focuses on the spectroscopic analysis of two derivatives of **2-Fluorophenethyl bromide**: 2-Fluorophenethylamine and its corresponding acetamide, N-(2-fluorophenethyl)acetamide. By presenting their spectral data side-by-side, this guide aims to facilitate a deeper understanding of how the structural modifications influence their spectroscopic properties.

## Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for the starting material, **2-Fluorophenethyl bromide**, the intermediate, 2-Fluorophenethylamine, and the final product, N-(2-fluorophenethyl)acetamide. This allows for a direct comparison of the changes in chemical

shifts, vibrational frequencies, and mass-to-charge ratios as the bromo group is replaced by an amino group and subsequently an acetamido group.

Table 1:  $^1\text{H}$  NMR Data (CDCl<sub>3</sub>, 400 MHz)

Compound	Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
2-Fluorophenethyl bromide	7.20-7.00	m	4H	Ar-H
3.55	t	2H	-CH <sub>2</sub> -Br	
3.15	t	2H	Ar-CH <sub>2</sub> -	
2-Fluorophenethylamine[1]	7.25-7.00	m	4H	Ar-H
2.95	t	2H	-CH <sub>2</sub> -NH <sub>2</sub>	
2.80	t	2H	Ar-CH <sub>2</sub> -	
1.40	s	2H	-NH <sub>2</sub>	
N-(2-fluorophenethyl)acetamide	7.20-7.00	m	4H	Ar-H
5.80	br s	1H	-NH-	
3.50	q	2H	-CH <sub>2</sub> -NH-	
2.85	t	2H	Ar-CH <sub>2</sub> -	
1.95	s	3H	-CO-CH <sub>3</sub>	

Table 2:  $^{13}\text{C}$  NMR Data (CDCl<sub>3</sub>, 100 MHz)

Compound	Chemical Shift ( $\delta$ ) ppm	Assignment
2-Fluorophenethyl bromide	161.5 (d, ${}^1\text{JCF} = 245$ Hz)	C-F
131.0 (d, ${}^3\text{JCF} = 8$ Hz)	Ar-C	
128.5 (d, ${}^4\text{JCF} = 4$ Hz)	Ar-C	
126.0 (d, ${}^2\text{JCF} = 16$ Hz)	Ar-C	
124.5 (d, ${}^3\text{JCF} = 6$ Hz)	Ar-C	
115.5 (d, ${}^2\text{JCF} = 22$ Hz)	Ar-C	
39.0 (d, ${}^3\text{JCF} = 4$ Hz)	Ar-CH <sub>2</sub> -	
32.5	-CH <sub>2</sub> -Br	
2-Fluorophenethylamine	162.0 (d, ${}^1\text{JCF} = 243$ Hz)	C-F
131.5 (d, ${}^3\text{JCF} = 8$ Hz)	Ar-C	
129.0 (d, ${}^4\text{JCF} = 5$ Hz)	Ar-C	
127.0 (d, ${}^2\text{JCF} = 15$ Hz)	Ar-C	
124.0 (d, ${}^3\text{JCF} = 7$ Hz)	Ar-C	
115.0 (d, ${}^2\text{JCF} = 21$ Hz)	Ar-C	
42.0	-CH <sub>2</sub> -NH <sub>2</sub>	
39.5 (d, ${}^3\text{JCF} = 5$ Hz)	Ar-CH <sub>2</sub> -	
N-(2-fluorophenethyl)acetamide	170.0	C=O
161.8 (d, ${}^1\text{JCF} = 244$ Hz)	C-F	
131.2 (d, ${}^3\text{JCF} = 8$ Hz)	Ar-C	
128.8 (d, ${}^4\text{JCF} = 5$ Hz)	Ar-C	
126.5 (d, ${}^2\text{JCF} = 16$ Hz)	Ar-C	
124.2 (d, ${}^3\text{JCF} = 6$ Hz)	Ar-C	
115.2 (d, ${}^2\text{JCF} = 22$ Hz)	Ar-C	

41.0	-CH <sub>2</sub> -NH-
35.5 (d, <sup>3</sup> J <sub>CF</sub> = 5 Hz)	Ar-CH <sub>2</sub> -
23.0	-CO-CH <sub>3</sub>

Table 3: IR and Mass Spectrometry Data

Compound	Key IR Absorptions (cm <sup>-1</sup> )	Molecular Ion (m/z)
2-Fluorophenethyl bromide	3050 (Ar C-H), 2950 (C-H), 1580, 1490 (C=C), 1230 (C-F), 690 (C-Br)	202/204 (M <sup>+</sup> , M <sup>++2</sup> )
2-Fluorophenethylamine	3350, 3280 (N-H), 3050 (Ar C-H), 2930 (C-H), 1600, 1490 (C=C), 1225 (C-F)	139 (M <sup>+</sup> )
N-(2-fluorophenethyl)acetamide	3300 (N-H), 3060 (Ar C-H), 2940 (C-H), 1640 (C=O, Amide I), 1550 (N-H bend, Amide II), 1495 (C=C), 1220 (C-F)	181 (M <sup>+</sup> )

## Experimental Protocols

A detailed methodology for the synthesis and spectroscopic analysis of the target compounds is provided below.

### Synthesis of 2-Fluorophenethylamine

2-Fluorophenethylamine can be synthesized from **2-Fluorophenethyl bromide** via the Gabriel synthesis.[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)

#### Step 1: Synthesis of N-(2-Fluorophenethyl)phthalimide

- In a round-bottom flask, dissolve potassium phthalimide (1.1 equivalents) in dry dimethylformamide (DMF).
- Add **2-Fluorophenethyl bromide** (1.0 equivalent) to the solution.

- Heat the reaction mixture at 80-90 °C for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- After completion, cool the mixture to room temperature and pour it into ice-water.
- Filter the resulting precipitate, wash with water, and dry to obtain N-(2-Fluorophenethyl)phthalimide.

#### Step 2: Hydrazinolysis of N-(2-Fluorophenethyl)phthalimide

- Suspend N-(2-Fluorophenethyl)phthalimide in ethanol in a round-bottom flask.
- Add hydrazine hydrate (1.5 equivalents) to the suspension.
- Reflux the mixture for 2-4 hours, during which a white precipitate of phthalhydrazide will form.
- Cool the reaction mixture and add dilute hydrochloric acid to dissolve the product and precipitate any remaining phthalhydrazide.
- Filter off the phthalhydrazide.
- Make the filtrate basic with a sodium hydroxide solution and extract the product with dichloromethane.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-Fluorophenethylamine.

## Synthesis of N-(2-fluorophenethyl)acetamide

N-(2-fluorophenethyl)acetamide can be synthesized by the acetylation of 2-Fluorophenethylamine.

- Dissolve 2-Fluorophenethylamine (1.0 equivalent) in dichloromethane in a round-bottom flask and cool in an ice bath.
- Slowly add acetic anhydride (1.1 equivalents) to the solution.

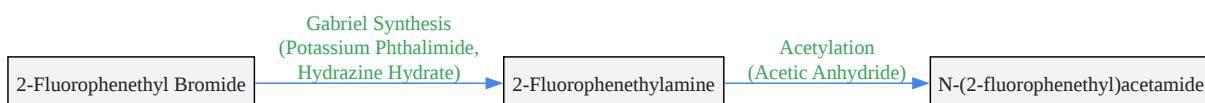
- Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
- Monitor the reaction by TLC.
- Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain N-(2-fluorophenethyl)acetamide.

## Spectroscopic Analysis

- NMR Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra were recorded on a 400 MHz spectrometer using deuterated chloroform ( $\text{CDCl}_3$ ) as the solvent and tetramethylsilane (TMS) as an internal standard.
- Infrared Spectroscopy: IR spectra were recorded on an FT-IR spectrometer using thin films of the compounds on NaCl plates.
- Mass Spectrometry: Mass spectra were obtained using an electron ionization (EI) mass spectrometer.

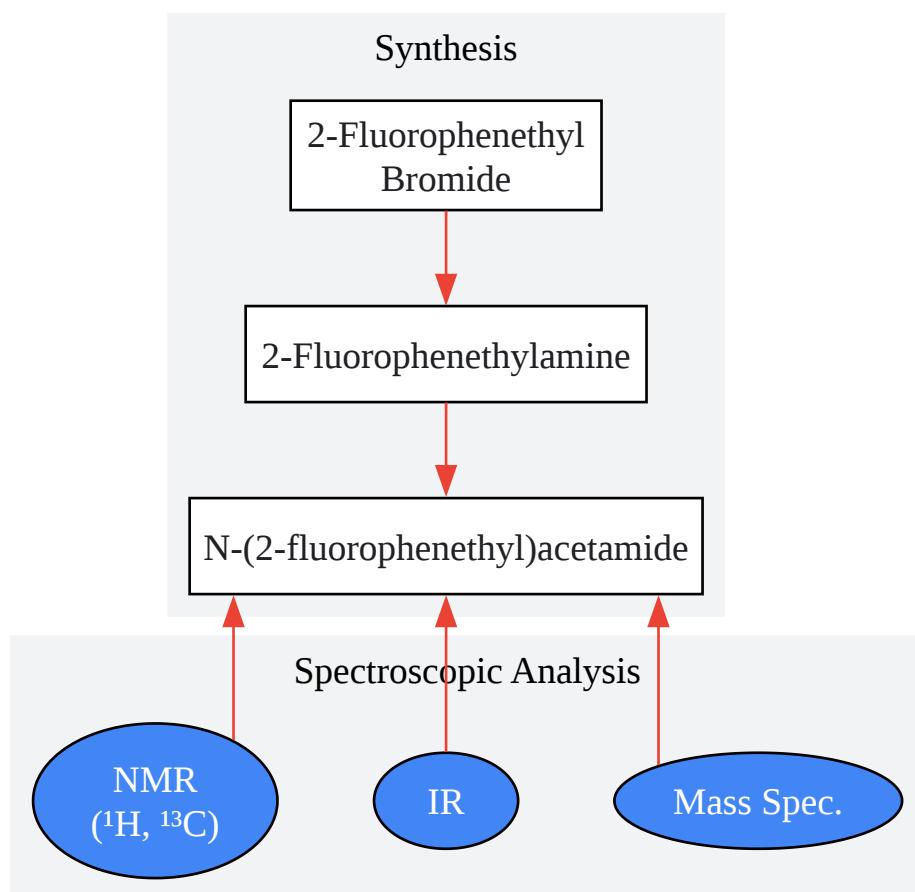
## Visualizing the Synthetic and Analytical Workflow

The following diagrams illustrate the synthetic pathway and the overall workflow for the spectroscopic analysis.



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Caption: Synthetic pathway from **2-Fluorophenethyl bromide**.



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Caption: Workflow for synthesis and spectroscopic analysis.

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